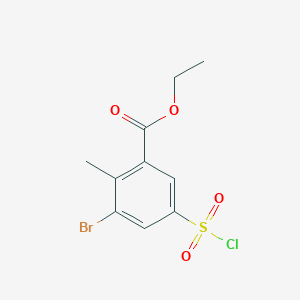

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-chlorosulfonyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO4S/c1-3-16-10(13)8-4-7(17(12,14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIMCQYKRSWDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with ethyl 2-methylbenzoate or 2-methylbenzoyl chloride as the precursor.

- Bromination is performed using bromine (Br2) or brominating agents under controlled conditions to selectively substitute the 3-position on the aromatic ring.

- Reaction conditions typically maintain low temperatures (0–5°C) to avoid polybromination and side reactions.

Introduction of the Chlorosulfonyl Group

- The chlorosulfonyl functionality is introduced by reacting the brominated intermediate with chlorosulfonic acid (ClSO3H) .

- This sulfonation step is sensitive and requires careful temperature control (often 0–5°C) to minimize side reactions and decomposition.

- The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Purification and Isolation

- After completion, the reaction mixture is quenched carefully, typically with ice or cold water, to precipitate the product.

- The crude product is purified by recrystallization or chromatography to obtain high-purity ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Bromination | Br2 or brominating agent | 0–5 | Control to avoid dibromo impurities |

| Chlorosulfonylation | Chlorosulfonic acid (ClSO3H) | 0–5 | Anhydrous conditions critical |

| Work-up | Quench with ice/cold water | Ambient | Careful to avoid hydrolysis |

| Purification | Recrystallization or chromatography | Ambient | Achieves high purity |

- Maintaining low temperature during bromination and chlorosulfonylation is crucial to reduce formation of dibromo or other impurities.

- Strict anhydrous conditions during chlorosulfonylation improve yield and product stability.

- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to track intermediate formation and optimize reaction time.

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows methyl protons around 2.5 ppm and aromatic protons shifted downfield due to electron-withdrawing groups.

- ^13C NMR identifies carbonyl carbon (~170 ppm) and sulfonyl carbons (~55 ppm).

-

- High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (m/z ~342 for [M]+) and fragmentation patterns indicating loss of halogens.

Fourier Transform Infrared Spectroscopy (FT-IR):

- Characteristic peaks include C=O stretch near 1770 cm^-1 and S=O asymmetric stretch near 1370 cm^-1, confirming ester and sulfonyl chloride groups.

- Industrial scale synthesis emphasizes cost-effective and scalable routes starting from inexpensive raw materials such as dimethyl terephthalate derivatives, followed by multi-step functionalization including nitration, bromination, esterification, and chlorosulfonylation.

- Scale-up studies highlight the importance of controlling reaction temperature to minimize dibromo impurities and maximize yield.

- The overall yields reported for similar multi-step processes range around 20–30%, with potential for optimization via reaction condition fine-tuning.

| Parameter | Description/Condition | Impact on Preparation |

|---|---|---|

| Starting Material | Ethyl 2-methylbenzoate or 2-methylbenzoyl chloride | Determines substitution pattern |

| Brominating Agent | Bromine (Br2) or equivalent | Selectivity and yield depend on conditions |

| Sulfonating Agent | Chlorosulfonic acid (ClSO3H) | Introduces chlorosulfonyl group |

| Temperature Control | 0–5°C during functionalization steps | Minimizes side reactions and impurities |

| Reaction Atmosphere | Anhydrous | Prevents hydrolysis of sulfonyl chloride |

| Monitoring Techniques | TLC, HPLC, NMR, MS | Ensures reaction completeness and purity |

| Purification Method | Recrystallization or chromatography | Achieves high purity product |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Synthetic Applications

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for the following applications:

- Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its bromine and chlorosulfonyl groups are particularly reactive, enabling further functionalization.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols), facilitating the creation of diverse derivatives that can exhibit different biological activities.

- Sulfonation Reactions : The chlorosulfonyl group allows for sulfonation reactions, which can introduce sulfonic acid functionalities into other compounds, enhancing their solubility and reactivity.

Biological Applications

The compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition Studies : Research indicates that the compound can act as an inhibitor in certain enzymatic pathways, which could be beneficial in drug development targeting specific diseases.

Material Science Applications

In materials science, this compound is explored for its potential use in:

- Polymer Synthesis : Its reactive groups enable incorporation into polymer matrices, potentially leading to materials with enhanced thermal and chemical resistance.

- Coating Formulations : The compound can be used in developing coatings with specific functional properties, such as corrosion resistance or improved adhesion.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against various bacterial strains. The results indicated that specific modifications to the compound significantly improved its activity compared to traditional antibiotics.

Case Study 2: Development of Functional Polymers

Another research effort explored using this compound as a monomer in polymerization reactions. The resulting polymers exhibited enhanced mechanical properties and thermal stability, demonstrating the compound's utility in advanced material applications.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonyl groups, which activate the aromatic ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the benzoate ester and sulfonyl chloride families. Key differences in substituents, reactivity, and applications are summarized below:

Table 1: Structural and Functional Comparison

Key Differences

Reactivity of Sulfonyl Chloride vs. Bromomethyl/Cyano Groups The chlorosulfonyl group (-SO₂Cl) in the target compound enables nucleophilic substitution (e.g., with amines to form sulfonamides) , whereas analogs with bromomethyl or cyano groups exhibit divergent reactivity. For example, bromomethyl derivatives participate in alkylation reactions, while cyano groups facilitate cyclization or nitrile-based transformations .

In contrast, the 4-methoxy analog (Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate) offers improved solubility in polar solvents due to the electron-donating methoxy group .

Analytical Properties

- Predicted CCS values for the target compound (e.g., 151.3 Ų for [M+H]⁺) are distinct from simpler esters like methyl 2-methylbenzoate, which lacks halogen or sulfonyl groups and thus has lower molecular weight and polarity .

Commercial Availability

- The target compound is supplied by five manufacturers, while its 4-methoxy and bromomethyl analogs have six and three suppliers, respectively, reflecting differences in demand for specific functional groups .

Biological Activity

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10BrClO3S

- Molar Mass : 305.66 g/mol

- Chemical Structure : The compound contains a bromine atom, a chlorosulfonyl group, and an ethyl ester functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromine and chlorosulfonyl groups are believed to enhance its reactivity, allowing it to act as an inhibitor in various enzymatic pathways.

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus interfering with normal metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound through various assays:

- Agar Disk Diffusion Assay : This method was employed to assess the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain Gram-positive bacteria, while Gram-negative strains showed resistance.

| Bacterial Strain | Inhibition Zone (mm) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 15 | Sensitive |

| Escherichia coli | 0 | Resistant |

| Bacillus subtilis | 18 | Sensitive |

Cytotoxicity Assays

Cytotoxicity studies were conducted using various cell lines to evaluate the compound's safety profile:

- MTT Assay : This assay revealed that at lower concentrations, this compound exhibited minimal cytotoxic effects on normal human fibroblast cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 65 |

Case Studies

- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various halogenated benzoates, including this compound. The compound showed promising results against resistant strains of Staphylococcus aureus.

- Enzymatic Inhibition Study : Research indicated that this compound effectively inhibited certain proteolytic enzymes involved in bacterial metabolism, suggesting potential applications in developing new antibacterial agents.

Q & A

Q. Q1. How is Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate synthesized, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A brominated methylbenzoate precursor is sulfonated using chlorosulfonic acid under controlled conditions (0–5°C to minimize side reactions). Esterification with ethanol is performed in anhydrous solvents to prevent hydrolysis. Critical parameters include:

- Temperature control : Excess heat can lead to decomposition of the chlorosulfonyl group.

- Moisture exclusion : The chlorosulfonyl group is highly moisture-sensitive, requiring inert atmospheres or molecular sieves.

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance sulfonation efficiency.

Yield optimization relies on stoichiometric ratios (e.g., 1.2 equivalents of chlorosulfonic acid) and post-reaction quenching with ice-water to precipitate the product .

Spectroscopic Characterization

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The methyl group (δ ~2.5 ppm) and ester ethoxy protons (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet) are diagnostic. Deshielding of the aromatic proton adjacent to the chlorosulfonyl group (δ ~8.5 ppm) confirms substitution patterns.

- IR Spectroscopy : Strong S=O stretches (1350–1200 cm⁻¹) and ester C=O (1720 cm⁻¹) validate functional groups.

- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns (Br, Cl) and confirms molecular ion peaks (e.g., [M+H]⁺).

Cross-referencing with computational predictions (e.g., DFT) resolves ambiguities in complex splitting patterns .

Computational Reactivity Prediction

Q. Q3. How can computational chemistry predict the reactivity of the chlorosulfonyl group in this compound under different reaction conditions?

Advanced Answer: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMO) to identify electrophilic/nucleophilic sites. The chlorosulfonyl group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., by amines or alcohols). Solvent effects are modeled using polarizable continuum models (PCM), while transition-state analysis (e.g., Nudged Elastic Band) predicts activation barriers for sulfonamide formation. Benchmarking against experimental kinetic data refines force fields .

Contradiction Resolution in Multi-Step Syntheses

Q. Q4. What strategies resolve contradictions in reaction outcomes when using this compound as an intermediate?

Advanced Answer: Contradictions (e.g., variable yields or side products) arise from:

- Competing reactivity : The bromo and chlorosulfonyl groups may undergo unintended cross-coupling or hydrolysis.

- Steric hindrance : The methyl group at position 2 can impede reagent access.

Mitigation strategies : - Protecting groups : Temporarily mask the chlorosulfonyl moiety with tert-butyl during bromo-substitution reactions.

- Sequential addition : Introduce reagents in stages to isolate reactive intermediates.

- In-situ monitoring : Use LC-MS or Raman spectroscopy to track reaction progression .

Physical and Chemical Properties

Q. Q5. What key properties influence handling and stability of this compound?

Basic Answer:

- Solubility : Sparingly soluble in water (0.97 g/L at 25°C) but soluble in polar aprotic solvents (e.g., DCM, DMF).

- Thermal stability : Decomposes above 200°C; store at 2–8°C.

- Hygroscopicity : The chlorosulfonyl group necessitates desiccated storage to prevent hydrolysis to the sulfonic acid.

- Density : 1.502 g/cm³, impacting solvent selection for extractions .

X-ray Crystallography Challenges

Q. Q6. How is X-ray crystallography used to determine this compound’s structure, and what refinement challenges arise?

Advanced Answer: Single-crystal X-ray diffraction with SHELXL resolves the molecular geometry. Challenges include:

- Heavy atoms : Bromine and chlorine cause significant absorption, requiring data correction (e.g., SADABS).

- Disorder : The ethyl ester group may exhibit rotational disorder, addressed via restrained refinement (DFIX commands).

- Twinned crystals : SHELXD identifies twin laws, and SHELXE applies phase improvement for ambiguous datasets .

Purification Strategies

Q. Q7. What purification methods are effective, and how does solubility guide solvent choice?

Basic Answer:

- Recrystallization : Use ethyl acetate/hexane mixtures (low solubility at RT, high at elevated temps).

- Column Chromatography : Silica gel with 5–10% EtOAc in hexane (Rf ~0.3).

- Solvent selection : High dipole moments (DMF, acetone) dissolve the compound, while hexane precipitates impurities .

Regioselectivity of Nucleophilic Substitutions

Q. Q8. How does the chlorosulfonyl group’s electronic effects influence regioselectivity in nucleophilic substitutions?

Q. Q9. What safety precautions are essential when handling this compound?

Basic Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.